molecular formula C16H21N5O3S B359459 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine CAS No. 879056-53-8

1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B359459
CAS No.: 879056-53-8
M. Wt: 363.4g/mol
InChI Key: MIQALILCGOGOFI-UHFFFAOYSA-N
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Description

1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine is a complex organic compound that features a triazole ring, a piperazine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets:

Biological Activity

1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine is a synthetic compound that features a complex structure with potential biological activities. This article aims to explore its biological activity based on available literature, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23N5O3S
  • Molecular Weight : 377.46 g/mol
  • CAS Number : 879056-40-3

The compound incorporates a triazole ring which is known for its diverse pharmacological properties, particularly in antifungal and antibacterial applications. The presence of the phenylsulfonyl group may enhance its interaction with biological targets, potentially influencing various pathways related to cell signaling and enzyme inhibition.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine demonstrated potent activity against HIV-1 with an EC50 of 0.24 nM and low cytotoxicity (CC50 = 4.8 µM) in vitro . This suggests that the triazole moiety in our compound may also confer similar antiviral properties.

Antibacterial and Antifungal Properties

Triazole derivatives are widely recognized for their antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .

Study 1: Structure-Activity Relationship (SAR)

A study investigating the SAR of triazole-containing compounds revealed that modifications to the triazole ring significantly affect biological activity. Compounds with specific substituents on the triazole ring exhibited enhanced potency against various pathogens . This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on similar compounds showed that many derivatives had low toxicity profiles, making them suitable candidates for further development as therapeutic agents. The cytotoxicity was evaluated using MTT assays across a range of concentrations .

Data Tables

Compound Activity EC50 (nM) CC50 (µM) Notes
Compound AAntiviral0.244.8Effective against HIV-1
Compound BAntibacterial50>100Inhibits bacterial growth
Compound CAntifungal3020Targets fungal P450 enzymes

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-14(11-20-13-17-12-18-20)16(22)19-7-9-21(10-8-19)25(23,24)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQALILCGOGOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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